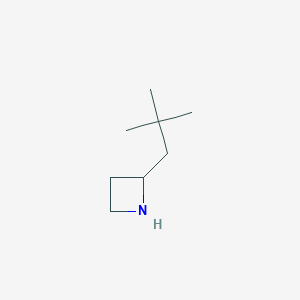
2-(2,2-Dimethylpropyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-Dimethylpropyl)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 2-(2,2-Dimethylpropyl)azetidine, can be achieved through various methods. . This method is efficient for synthesizing functionalized azetidines but has inherent challenges.
Another method involves the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate, which rapidly provides bis-functionalized azetidines . This method allows for the preparation of azetidines bearing various substituents, including alkyl, allyl, vinyl, and benzyl groups.
Industrial Production Methods
Industrial production methods for azetidines often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity
化学反応の分析
Types of Reactions
2-(2,2-Dimethylpropyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the azetidine ring into more saturated derivatives.
Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine N-oxides, while reduction can produce more saturated azetidine derivatives. Substitution reactions can introduce various functional groups into the azetidine ring, leading to a wide range of derivatives.
科学的研究の応用
2-(2,2-Dimethylpropyl)azetidine has several scientific research applications, including:
作用機序
The specific mechanism of action for 2-(2,2-Dimethylpropyl)azetidine is not well-documented. azetidines generally exert their effects through interactions with molecular targets, such as enzymes or receptors, leading to changes in biological pathways. The ring strain and unique reactivity of azetidines likely play a role in their mechanism of action, enabling them to participate in various chemical transformations.
類似化合物との比較
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity compared to azetidines.
Uniqueness
2-(2,2-Dimethylpropyl)azetidine is unique due to its four-membered ring structure, which balances ring strain and stability
特性
分子式 |
C8H17N |
|---|---|
分子量 |
127.23 g/mol |
IUPAC名 |
2-(2,2-dimethylpropyl)azetidine |
InChI |
InChI=1S/C8H17N/c1-8(2,3)6-7-4-5-9-7/h7,9H,4-6H2,1-3H3 |
InChIキー |
VEEXSRTUECBKRA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC1CCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


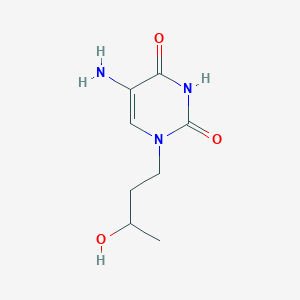
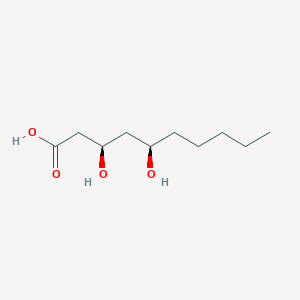
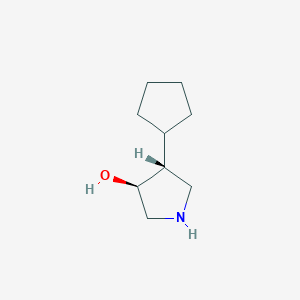
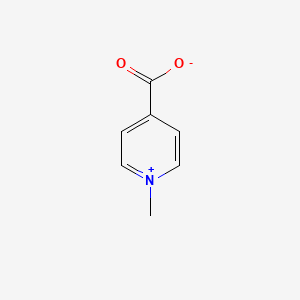
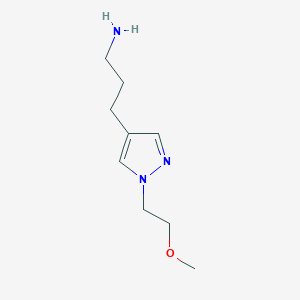
![2-(((((1S,4S,6S)-6-Isopropyl-3-methyl-4-((7-methyl-1H-benzo[d]imidazol-2-yl)methyl)cyclohex-2-en-1-yl)methyl)amino)methyl)phenol](/img/structure/B13344747.png)

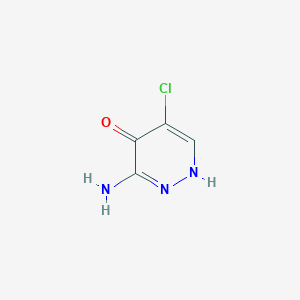
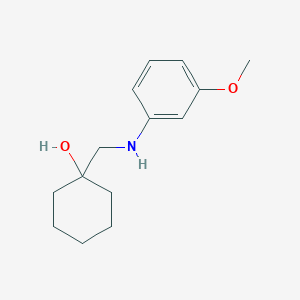
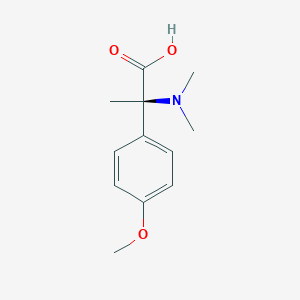
![2-(Propan-2-ylsulfanyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13344776.png)
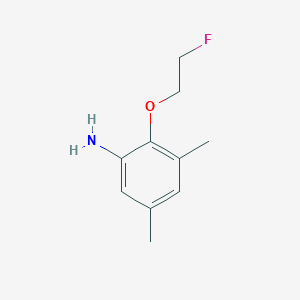
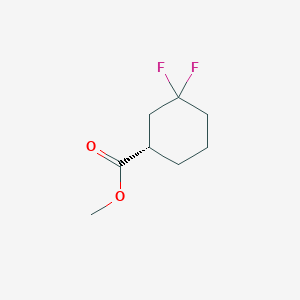
![Tert-butyl 2'-chloro-4'-oxo-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]-1-carboxylate](/img/structure/B13344786.png)
